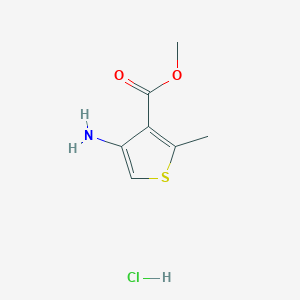
Methyl 4-amino-2-methylthiophene-3-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-2-methylthiophene-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-methylthiophene-3-carboxylate;hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Esterification: The carboxylate group is introduced through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Methyl 4-amino-2-methylthiophene-3-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenes with different functional groups.
科学的研究の応用
Methyl 4-amino-2-methylthiophene-3-carboxylate;hydrochloride has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anti-cancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies investigating the biological activity of thiophene derivatives, including their antimicrobial and antiviral properties.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of Methyl 4-amino-2-methylthiophene-3-carboxylate;hydrochloride depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary widely, but common targets include protein kinases, ion channels, and G-protein coupled receptors.
類似化合物との比較
Similar Compounds
Methyl 3-amino-4-methylthiophene-2-carboxylate: This compound is structurally similar but differs in the position of the amino and carboxylate groups.
Methyl 2-aminothiophene-3-carboxylate: Another similar compound with the amino group at the 2-position instead of the 4-position.
Uniqueness
Methyl 4-amino-2-methylthiophene-3-carboxylate;hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other thiophene derivatives may not be as effective.
特性
分子式 |
C7H10ClNO2S |
|---|---|
分子量 |
207.68 g/mol |
IUPAC名 |
methyl 4-amino-2-methylthiophene-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-4-6(7(9)10-2)5(8)3-11-4;/h3H,8H2,1-2H3;1H |
InChIキー |
FBGILOYFXFOXPE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CS1)N)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13502387.png)
![3-Amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13502393.png)
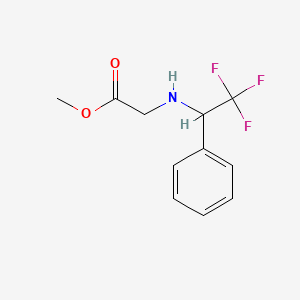
![rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate](/img/structure/B13502403.png)
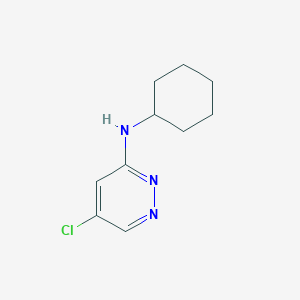
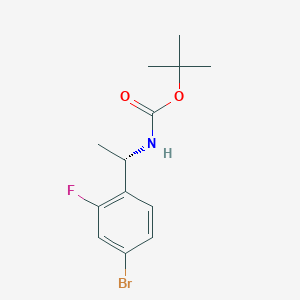
![N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide](/img/structure/B13502426.png)
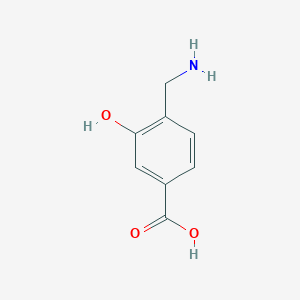
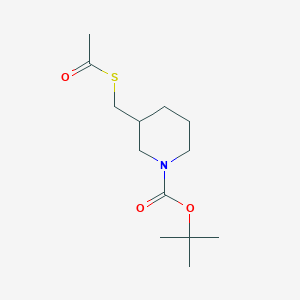
![(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13502440.png)
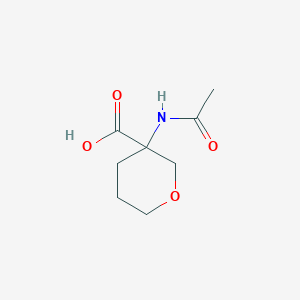
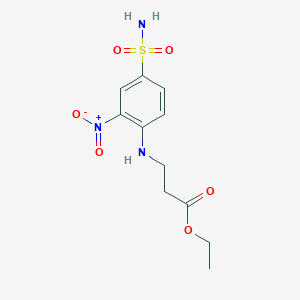
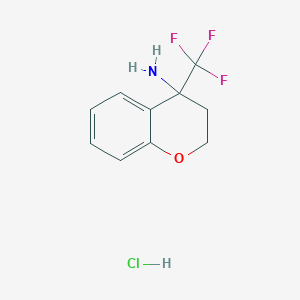
![4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid](/img/structure/B13502457.png)
